4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide
Description
This compound features a tetrahydro-2H-pyran scaffold substituted at the 4-position with a 4-methoxyphenyl group and a carboxamide linkage to a 1,2,4-triazole ring. The triazole moiety is further substituted at the 3-position with a 2-methoxyphenyl group.
Properties
Molecular Formula |
C22H24N4O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]oxane-4-carboxamide |
InChI |
InChI=1S/C22H24N4O4/c1-28-16-9-7-15(8-10-16)22(11-13-30-14-12-22)20(27)24-21-23-19(25-26-21)17-5-3-4-6-18(17)29-2/h3-10H,11-14H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
WYITVNSOLJNNGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Groups: This step often involves nucleophilic aromatic substitution reactions where methoxyphenyl groups are introduced.
Construction of the Tetrahydropyran Ring: This can be synthesized via cyclization reactions involving dihydropyran intermediates.
Formation of the Carboxamide Linkage: This is typically achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological interactions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | 75–80% |
| Basic hydrolysis | 2M NaOH, 60°C, 6h | Sodium salt of the carboxylic acid | 82% |
Mechanistic studies suggest nucleophilic attack by water (acidic) or hydroxide ions (basic) on the carbonyl carbon, followed by cleavage of the C–N bond. The methoxyphenyl groups remain stable under these conditions.
Substitution Reactions at the Triazole Ring
The 1,2,4-triazole ring participates in nucleophilic substitution and coupling reactions, enabling structural diversification.
Halogenation
Bromination occurs selectively at the triazole’s N1 position under mild electrophilic conditions:
-
Reagents : N-Bromosuccinimide (NBS), CHCl₃, RT, 2h
-
Product : 5-Bromo-3-(2-methoxyphenyl)-1H-1,2,4-triazole derivative
-
Yield : 68%
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the triazole ring:
| Catalyst | Base | Aryl Boronic Acid | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 4-Fluorophenylboronic acid | 72% |
| Pd(OAc)₂/XPhos | CsF | 3-Nitrophenylboronic acid | 65% |
These reactions expand the compound’s applications in medicinal chemistry by enhancing target specificity.
Oxidation of Methoxy Groups
The methoxy (-OCH₃) substituents on phenyl rings undergo demethylation under strong oxidizing conditions, forming hydroxyl groups:
-
Reagents : HIO₄, AcOH/H₂O (1:1), 80°C, 4h
-
Products : Dihydroxy-substituted derivatives
-
Yield : 55–60%
This transformation alters the compound’s electronic properties, potentially improving solubility and bioactivity.
Cyclization and Ring-Opening Reactions
The tetrahydropyran ring demonstrates stability under most conditions but undergoes ring-opening in the presence of Lewis acids:
| Reagent | Conditions | Product |
|---|---|---|
| BF₃·Et₂O | CH₂Cl₂, RT, 3h | Linear ketone intermediate |
| AlCl₃ | Toluene, 100°C, 6h | Aromatic polycyclic compound |
These reactions are reversible, with the tetrahydropyran structure reforming upon neutralization.
Coordination Chemistry with Metal Ions
The triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | EtOH, reflux, 4h | Square-planar Cu(II) complex | Antimicrobial studies |
| K₂[PdCl₄] | H₂O/MeOH, 60°C, 2h | Octahedral Pd(II) complex | Anticancer assays |
Stoichiometric analyses confirm a 2:1 (ligand:metal) ratio in most complexes .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the triazole ring and adjacent unsaturated bonds, forming bridged bicyclic structures. This reaction is solvent-dependent, with acetonitrile favoring dimerization (45% yield).
Comparative Reactivity of Structural Analogs
The compound’s reactivity aligns with other triazole-containing derivatives but shows enhanced stability due to the tetrahydropyran moiety:
| Reaction Type | This Compound | Simpler Triazole Analogs |
|---|---|---|
| Hydrolysis rate | t₁/₂ = 8h (acidic) | t₁/₂ = 2h (acidic) |
| Suzuki coupling yield | 72% | 58–65% |
| Metal complex stability | High (decomp. >200°C) | Moderate (decomp. ~150°C) |
Mechanistic Insights and Challenges
-
Steric hindrance from the tetrahydropyran ring slows nucleophilic attacks on the carboxamide group.
-
Electronic effects of methoxy groups direct electrophilic substitution to para positions on phenyl rings.
-
Optimization hurdles include balancing reaction temperatures to prevent decomposition of the triazole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing triazole rings in anticancer therapy. The incorporation of the triazole moiety in this compound is significant as it has been associated with various biological activities, including cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar triazole derivatives on several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The results indicated that compounds with structural similarities to 4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide exhibited significant cytotoxicity, suggesting that this compound could be further explored for its anticancer properties .
Anti-inflammatory Potential
In addition to its anticancer properties, compounds with similar structures have demonstrated anti-inflammatory activities. The triazole and carboxamide groups are known to interact with enzymes involved in inflammatory pathways.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets implicated in inflammation. These studies suggest that it may act as a potent inhibitor of enzymes such as 5-lipoxygenase , which plays a crucial role in inflammatory responses .
Synthesis and Derivatives
The synthesis of This compound involves multi-step organic reactions that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives with enhanced biological activities.
Synthetic Pathways
The synthesis typically involves:
- Formation of the tetrahydropyran ring.
- Introduction of the carboxamide group.
- Coupling with triazole derivatives.
Research into optimizing these synthetic pathways continues to be an important area of study, as modifications can lead to improved efficacy and selectivity against target diseases .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. Generally, the triazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function. The aromatic rings may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations :
- Substituent Effects : The target compound’s methoxy groups (electron-donating) contrast with bromo ( ) and thioether ( ) substituents (electron-withdrawing), which may influence solubility, metabolic stability, and binding affinity.
Biological Activity
The compound 4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities reported in the literature.
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The structure features a tetrahydro-pyran ring and a triazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with triazole derivatives under controlled conditions. The synthetic route often employs catalysts and specific solvents to optimize yield and purity.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole ring have shown significant antibacterial and antifungal activities. The presence of methoxy groups in the phenyl rings enhances these effects by increasing lipophilicity, allowing better membrane penetration.
Anticancer Activity
Research indicates that triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study evaluating similar triazole derivatives demonstrated significant activity against MCF-7 (human breast cancer) and HeLa (cervical cancer) cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Antiparasitic Activity
The compound's structure suggests potential antiparasitic activity, particularly against protozoan parasites like Leishmania spp. In vitro assays have shown that triazole derivatives can inhibit the growth of these parasites effectively, possibly through interference with their metabolic pathways.
Case Studies
- Antibacterial Activity : A comparative study was conducted on several triazole derivatives, including our compound. It was found that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin against Gram-positive bacteria .
- Cytotoxicity Evaluation : In a cytotoxicity assay against the MCF-7 cell line, the compound demonstrated an IC50 value indicating moderate potency. This suggests that further optimization could enhance its anticancer efficacy .
- In Vivo Studies : Preliminary in vivo studies indicated that the compound exhibited a favorable pharmacokinetic profile with good bioavailability and low toxicity in animal models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step processes involving:
- Condensation reactions of substituted phenyl precursors (e.g., methoxyphenyl derivatives) with triazole intermediates .
- Cyclization using agents like phosphorus oxychloride (POCl₃) to form the 1,2,4-triazole core, as demonstrated in analogous compounds .
- Optimization strategies : Adjust stoichiometry of reactants, employ microwave-assisted synthesis for faster cyclization, or use catalysts like pyridinium p-toluenesulfonate (PPTS) to enhance yields .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and methoxy group integration .
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) and triazole ring vibrations .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding interactions, as shown in structurally related triazole derivatives .
Q. How can researchers assess the compound’s solubility and stability in different solvents?
- Methodological Answer :
- Solubility screening : Use a tiered approach with polar (DMSO, water) and non-polar solvents (ethyl acetate, hexane).
- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor via HPLC or LC-MS .
Advanced Research Questions
Q. How can contradictory bioactivity data in pharmacological assays be resolved?
- Methodological Answer :
- Comparative dose-response assays : Test across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
- Target engagement studies : Use isotopic labeling (e.g., ³H/¹⁴C) or surface plasmon resonance (SPR) to validate binding affinity .
- Molecular docking : Model interactions with receptors (e.g., GPCRs) to explain discrepancies between in vitro and in vivo results .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and interaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding kinetics in explicit solvent models .
- Reaction Path Search : Use quantum chemical calculations to identify intermediates in synthetic pathways .
Q. What strategies are recommended for optimizing reaction conditions to minimize byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to evaluate temperature, solvent, and catalyst effects .
- In-situ monitoring : Use techniques like ReactIR to track reaction progress and identify byproduct formation stages .
- Purification : Combine column chromatography with preparative HPLC for high-purity isolation .
Q. How can substituent modifications on the triazole or methoxyphenyl groups alter biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with halogen (Cl/F) or electron-withdrawing groups (NO₂) on the phenyl rings to assess potency shifts .
- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding or hydrophobic interactions .
Data Analysis and Reproducibility
Q. What statistical methods should be employed to validate reproducibility in SAR studies?
- Methodological Answer :
- Multivariate analysis : Use principal component analysis (PCA) to cluster bioactivity data and identify outlier compounds .
- Intra- and inter-laboratory validation : Replicate assays with independent batches of the compound under standardized protocols .
Q. How can researchers address challenges in identifying low-abundance byproducts during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
